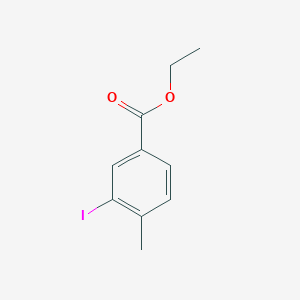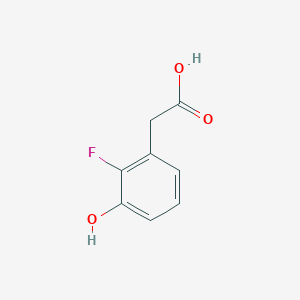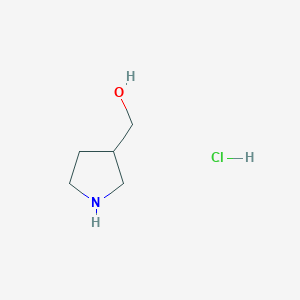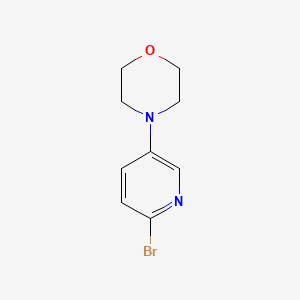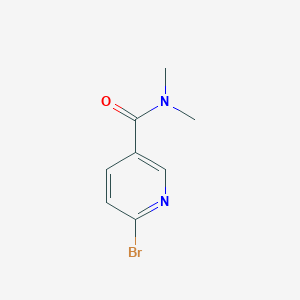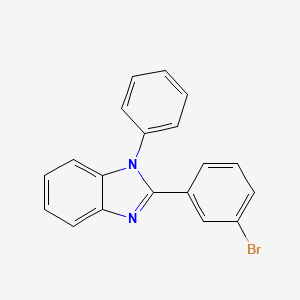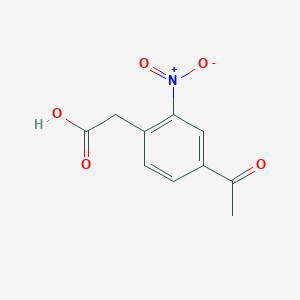
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound with the chemical formula C9H8FNO2 . It has a molecular weight of 181.17 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is 1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has a molecular weight of 181.17 . The compound should be stored in a refrigerated environment .科学的研究の応用
Herbicide Development and Modification
One primary application of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is in the development and modification of herbicides. Research has shown that the benzoxazinone skeleton, which includes 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, can be functionalized at various positions to create new herbicide models. For instance, aromatic ring functionalization of benzoxazinones, including the introduction of fluorine atoms, has been found to significantly affect the phytotoxic activity against certain standard target species and weeds. Halogenation, particularly fluorination, has been identified as a successful modification to enhance the herbicidal properties. The study noted that compounds like 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one showed high phytotoxic activities, indicating the potential of such compounds in herbicide development (Macias et al., 2006).
Intermediate in Herbicide Synthesis
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one serves as a crucial intermediate in the synthesis of specific herbicides, such as flumioxazin. The synthetic process involves multiple steps, starting from primary materials and undergoing various chemical reactions, including hydroxyl substitution, etherification, reduction, and N-alkylation, to produce the final herbicide product (Qiang, X., 2011).
Antimicrobial and Antifungal Applications
The compound and its derivatives have also shown potential in antimicrobial and antifungal applications. Research indicates that certain benzoxazinone derivatives exhibit potent in vitro antibacterial activity, even more than established antibiotics against some strains. These compounds’ ability to introduce fluorine atoms at specific positions contributes to reduced toxicity and side effects, such as decreased acute toxicity and convulsion inductive ability (Asahina et al., 2008).
Pharmaceutical Development
Furthermore, benzoxazin-3-one derivatives, including 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, have been identified as promising candidates for developing nonsteroidal mineralocorticoid receptor antagonists. These compounds are being explored for treating cardiovascular diseases like hypertension and congestive heart failure due to their potency and selectivity. The development of these pharmaceuticals is based on complex chemical processes, including high-throughput screening and scaffold hopping, to optimize the binding affinity and efficacy (Hasui et al., 2011).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound exhibitsphytotoxic activity , suggesting it may interact with specific targets in plants.
Mode of Action
The presence of a halogen (fluorine) at the C-6 position in its active form is known to contribute to its phytotoxic activity .
Biochemical Pathways
Given its phytotoxic activity , it can be inferred that it likely interferes with essential biochemical processes in plants.
Result of Action
It’s known to exhibit phytotoxic activity , indicating it may have detrimental effects on plant cells.
Action Environment
Such factors could potentially affect the compound’s phytotoxic activity .
特性
IUPAC Name |
6-fluoro-4-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJLVTDBNLWGNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




